molecular formula C25H20N2O5 B2911750 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid CAS No. 439590-04-2

4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid

Cat. No.: B2911750
CAS No.: 439590-04-2
M. Wt: 428.444
InChI Key: KPMLNINFQMKPBI-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Reagents: 4-aminobenzoic acid, coupling agent (e.g., dicyclohexylcarbodiimide)

    Product: 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromenylidene intermediate, which is then coupled with a benzylcarbamoyl derivative under specific reaction conditions

  • Step 1: Synthesis of Chromenylidene Intermediate

      Reagents: 6-methoxychromone, appropriate base (e.g., potassium carbonate)

      Conditions: Reflux in an organic solvent (e.g., dimethylformamide)

      Product: 6-methoxychromen-2-ylidene intermediate

  • Step 2: Coupling with Benzylcarbamoyl Derivative

      Reagents: Benzyl isocyanate, chromenylidene intermediate

      Conditions: Room temperature, inert atmosphere

      Product: 3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene intermediate

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chromenylidene moiety can be reduced to form a chroman derivative.

    Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium, room temperature

      Major Products: Hydroxylated derivatives

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Inert atmosphere, low temperature

      Major Products: Chroman derivatives

  • Substitution

      Reagents: Nucleophiles (e.g., amines, thiols)

      Major Products: Substituted benzylcarbamoyl derivatives

Scientific Research Applications

4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The chromenylidene moiety is believed to play a crucial role in this interaction by forming stable complexes with the target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-(Benzylcarbamoyl)-6-hydroxychromen-2-ylidene]amino]benzoic acid
  • 4-[[3-(Benzylcarbamoyl)-6-methoxychroman-2-ylidene]amino]benzoic acid
  • 4-[[3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]salicylic acid

Uniqueness

4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxychromenylidene moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

IUPAC Name

4-[[3-(benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-31-20-11-12-22-18(13-20)14-21(23(28)26-15-16-5-3-2-4-6-16)24(32-22)27-19-9-7-17(8-10-19)25(29)30/h2-14H,15H2,1H3,(H,26,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLNINFQMKPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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